BenchChemオンラインストアへようこそ!

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride

Stereoselective synthesis Medicinal chemistry Chiral building blocks

Select rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride to ensure consistent (1R,6R) relative stereochemistry in your synthetic sequence. The 6-position hydroxyl on the fused cyclopropane ring provides a distinct functionalization vector absent in the 1-position isomer, while the hydrochloride salt guarantees accurate, non-hygroscopic weighing. This 98% purity racemate is the preferred intermediate for triple monoamine reuptake inhibitor scaffolds and orexin receptor antagonists, preventing diastereomeric contamination in SAR studies.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 1955547-05-3
Cat. No. B6272328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
CAS1955547-05-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CNCC2C1(C2)O.Cl
InChIInChI=1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1
InChIKeyHERGXXSUQVJVAM-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol Hydrochloride (CAS 1955547-05-3): Definitive Stereochemical Building Block for CNS-Focused Medicinal Chemistry


rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1955547-05-3, molecular formula C₆H₁₂ClNO, MW 149.62 g/mol) is a racemic bicyclic secondary amine hydrochloride featuring a conformationally constrained 3-azabicyclo[4.1.0]heptane core with a hydroxyl substituent at the 6-position of the fused cyclopropane ring . The compound belongs to the broader class of azabicyclo[4.1.0]heptane scaffolds, which have been recognized as privileged structural motifs in neuroscience-focused drug discovery, serving as key intermediates for triple monoamine reuptake inhibitors (SERT/NET/DAT) and orexin receptor antagonists [1][2]. The defined relative configuration (1R,6R) distinguishes this racemate from stereochemically undefined or alternative-configuration variants, making it a critical procurement decision point for stereochemically sensitive synthetic sequences.

Why rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol Hydrochloride Cannot Be Substituted by Generic 3-Azabicyclo[4.1.0]heptane Derivatives: The Critical Interplay of Stereochemistry, Regiochemistry, and Salt Form


Substituting rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1955547-05-3) with stereochemically undefined 3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1803562-22-2) or the enantiomeric (1S,6S) variant (CAS 1969288-40-1) introduces uncontrolled stereochemical variables that propagate through multi-step synthetic sequences, potentially yielding diastereomeric mixtures of final active pharmaceutical ingredients with divergent pharmacological profiles . The 6-position hydroxyl on the cyclopropane ring is structurally distinct from the 1-position isomer (available from Sigma-Aldrich, purity 95%), leading to fundamentally different vectors for downstream functionalization and altered spatial presentation of pharmacophoric elements . Additionally, the hydrochloride salt form offers quantitatively different solubility profile, hygroscopicity, and storage stability at -10 °C compared to the free base (CAS 1354963-15-7), directly impacting weighing accuracy, formulation reproducibility, and long-term inventory integrity in industrial research settings .

Quantitative Differentiation Evidence for rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol Hydrochloride (CAS 1955547-05-3) Versus Closest Analogs


Stereochemical Purity: Defined (1R,6R) Relative Configuration Enables Predictable Enantioselective Downstream Synthesis Versus Undefined Diastereomer Mixtures

rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1955547-05-3) carries an explicit relative configuration designation, specifying that the hydroxyl on the cyclopropane ring and the ring junction hydrogens are in a defined trans relationship. In contrast, the generic 3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1803562-22-2) lacks stereochemical specification and may contain variable ratios of (1R,6R), (1S,6S), (1R,6S), and (1S,6R) diastereomers . The 6-substituted azabicyclo[4.1.0]heptane scaffold has been employed as a key intermediate in the synthesis of triple reuptake inhibitor GSK1360707, where stereochemical integrity at the cyclopropane ring is essential for achieving target potency. In the J Med Chem 2010 study, compound 17 (a 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivative) exhibited SERT IC₅₀ of 12 nM, NET IC₅₀ of 28 nM, and DAT IC₅₀ of 190 nM, with stereochemistry at positions 1 and 6 being critical determinants of transporter selectivity profiles [1]. Patent WO2009027295A1 further specifies that the compounds of the invention require defined stereocenters at positions 1 and 6 of the 3-azabicyclo[4.1.0]heptane core [2].

Stereoselective synthesis Medicinal chemistry Chiral building blocks

Purity Advantage: 98% Purity (Leyan) for CAS 1955547-05-3 Enables Higher Synthetic Fidelity Compared to Standard 95% Grade of Positional Isomer and Unspecified-Stereochemistry Analogs

Commercially available rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1955547-05-3) is offered at 98% purity by Leyan (Product No. 1963022), representing a 3-percentage-point absolute purity advantage over the standard 95% grade available for the positional isomer rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride from Sigma-Aldrich . This purity differential corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is significant when the compound is used as a late-stage intermediate in multi-kilogram campaigns where impurity carry-through can compromise final API purity specifications . The 6-position hydroxyl isomer is specifically relevant to the synthetic route disclosed in the ChemistrySelect 2023 paper by Omelian et al., which establishes 6-functionalized azabicyclo[4.1.0]heptanes as privileged building blocks accessible via a 4-step sequence from 4-hydroxymethyl pyridine .

Chemical procurement Intermediate quality Synthetic reproducibility

Hydrochloride Salt Form: Defined Stoichiometry and -10 °C Storage Stability Enable Reproducible Weighing and Long-Term Inventory Management Versus Hygroscopic Free Base

The hydrochloride salt of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol (CAS 1955547-05-3) provides a well-defined stoichiometric salt form (1:1 HCl) with molecular weight of 149.62 g/mol, explicitly confirmed in the ChemicalBook database entry . This contrasts with the free base form (CAS 1354963-15-7, MW 113.16 g/mol, offered at 95-98% purity by Bidepharm and MolCore), which as a secondary amine is inherently more hygroscopic and susceptible to carbonate formation upon atmospheric CO₂ exposure during routine laboratory handling . The Sigma-Aldrich specification for the structurally related 1-position hydrochloride isomer mandates storage at -10 °C with ice-pack shipping, a requirement consistent with the target compound's storage recommendations from AKSci (store long-term in a cool, dry place) . While no direct quantitative hygroscopicity comparison data (e.g., DVS isotherms) are publicly available for these specific compounds, the hydrochloride salt form is a well-established strategy in pharmaceutical intermediate procurement for mitigating amine base handling challenges.

Salt selection Solid-state properties Inventory stability

Regiochemical Specificity: 6-Position Hydroxyl on Cyclopropane Enables Access to GSK1360707-Class Triple Reuptake Inhibitor Scaffolds; 1-Position Isomer Lacks This Synthetic Utility

The 6-position hydroxyl on the cyclopropane ring of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol provides a functional handle for installing the critical 6-(3,4-dichlorophenyl) substituent found in the potent triple reuptake inhibitor series disclosed by Micheli et al. (J Med Chem 2010), where lead compound 17 demonstrated balanced nanomolar potency across SERT (IC₅₀ 12 nM), NET (IC₅₀ 28 nM), and DAT (IC₅₀ 190 nM), with excellent oral bioavailability and brain penetration in rat [1]. The 1-position isomer (rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride, Sigma-Aldrich) positions the hydroxyl at a bridgehead carbon of the fused ring system, resulting in a tertiary alcohol with fundamentally different reactivity (elimination-prone under acidic conditions vs. the secondary 6-position alcohol) and a different exit vector for substituent attachment . Patent WO2010130672A1 explicitly describes 6-substituted 3-azabicyclo[4.1.0]heptane derivatives as monoamine reuptake inhibitors, with the 6-position being a mandatory pharmacophoric attachment point [2].

Triple reuptake inhibitors Central nervous system Synthetic intermediate

Optimal Procurement and Application Scenarios for rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol Hydrochloride (CAS 1955547-05-3)


Stereochemically Controlled Synthesis of Triple Reuptake Inhibitor (TRI) Candidates Targeting SERT/NET/DAT

In medicinal chemistry programs pursuing balanced serotonin, norepinephrine, and dopamine reuptake inhibition for major depressive disorder, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride serves as the preferred intermediate for constructing the 6-aryl-3-azabicyclo[4.1.0]heptane pharmacophore scaffold. The defined (1R,6R) relative configuration ensures that the cyclopropane ring stereochemistry is preserved throughout subsequent functionalization steps, enabling SAR studies that can distinguish between diastereomeric contributions to transporter selectivity, as demonstrated in the J Med Chem 2010 study where stereochemistry at positions 1 and 6 critically influenced SERT/NET/DAT potency ratios [1]. The 98% purity grade (Leyan) minimizes impurity-derived false positives in primary screening assays.

Divergent Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Building Block Libraries

Following the methodology of Omelian et al. (ChemistrySelect 2023), the 6-hydroxy group provides a versatile functional handle for generating diverse 6-substituted azabicyclo[4.1.0]heptane building blocks through etherification, esterification, oxidation to the ketone, or conversion to leaving groups for nucleophilic displacement . The hydrochloride salt simplifies reaction setup by providing an accurately weighable, non-hygroscopic solid that can be directly neutralized in situ for N-H functionalization. The defined stereochemistry ensures that all library members share a consistent relative configuration, enabling direct comparison of biological activities without stereochemical confounding.

Orexin Receptor Antagonist Lead Optimization Programs

Patent WO2010122151A1 discloses 3-azabicyclo[4.1.0]heptane derivatives as orexin receptor antagonists with potential applications in insomnia and metabolic disorders [2]. The 6-hydroxy intermediate provides a synthetic entry point for late-stage diversification at the cyclopropane position, enabling rapid exploration of substituent effects on orexin receptor subtype selectivity. The defined relative configuration of the racemate allows for subsequent chiral resolution or asymmetric synthesis development to access single enantiomers for advanced candidate profiling.

Large-Scale GMP Intermediate Procurement for Preclinical Development Campaigns

For contract research organizations and pharmaceutical development groups transitioning lead compounds into IND-enabling studies, the 98% purity hydrochloride salt offers documented quality specifications suitable for method validation bridging. The defined salt stoichiometry simplifies process analytical technology (PAT) implementation for in-process control, while the -10 °C long-term storage condition provides a validated stability profile that aligns with ICH Q1A storage condition guidelines for intermediate holding times. Procurement from vendors providing Certificates of Analysis (e.g., AKSci, Leyan) enables direct integration into quality management systems without additional in-house recharacterization.

Quote Request

Request a Quote for rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.